molecular formula C10H8O7S2 B086242 1-Naphthol-4,8-disulfonic acid CAS No. 117-56-6

1-Naphthol-4,8-disulfonic acid

Cat. No. B086242
CAS RN: 117-56-6
M. Wt: 304.3 g/mol
InChI Key: XIQKALDENTUXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthol-4,8-disulfonic acid (NDSA) is a chemical compound that has been widely used in scientific research due to its unique properties. NDSA is a water-soluble compound that is commonly used as a pH indicator, as well as a reducing agent for the determination of nitrite. In recent years, NDSA has gained attention for its potential use in biomedical applications, including drug delivery and cancer treatment.

Mechanism Of Action

1-Naphthol-4,8-disulfonic acid has been shown to have a variety of mechanisms of action, depending on the application. In pH indicator applications, 1-Naphthol-4,8-disulfonic acid undergoes a color change from yellow to red as the pH of the solution decreases. In the determination of nitrite, 1-Naphthol-4,8-disulfonic acid acts as a reducing agent, converting nitrite to nitric oxide. In biomedical applications, 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, possibly through the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Naphthol-4,8-disulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Naphthol-4,8-disulfonic acid can induce apoptosis in cancer cells, potentially through the activation of caspase-3. In addition, 1-Naphthol-4,8-disulfonic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid in vivo.

Advantages And Limitations For Lab Experiments

1-Naphthol-4,8-disulfonic acid has several advantages for use in lab experiments. It is a water-soluble compound that is easy to handle and store. In addition, 1-Naphthol-4,8-disulfonic acid is relatively inexpensive and readily available. However, there are also limitations to the use of 1-Naphthol-4,8-disulfonic acid in lab experiments. 1-Naphthol-4,8-disulfonic acid can be unstable in acidic solutions, and it may react with other compounds in the experimental system. In addition, the potential side effects of 1-Naphthol-4,8-disulfonic acid on living systems are not well understood, and further studies are needed to determine the safety of 1-Naphthol-4,8-disulfonic acid for use in biomedical applications.

Future Directions

There are several potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research. One potential application is in the development of new anticancer drugs. 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, and further studies are needed to determine the exact mechanisms of action and potential side effects. In addition, 1-Naphthol-4,8-disulfonic acid could be used as a drug delivery agent, potentially increasing the efficacy of existing drugs. Finally, 1-Naphthol-4,8-disulfonic acid could be used in the development of new diagnostic tools for cancer detection.
In conclusion, 1-Naphthol-4,8-disulfonic acid is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for pH determination, reducing agent, and biomedical applications. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid. The potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research are promising, and further studies are needed to explore these possibilities.

Synthesis Methods

1-Naphthol-4,8-disulfonic acid can be synthesized through the reaction of 1-naphthol with sulfuric acid and sodium sulfite. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1-Naphthol-4,8-disulfonic acid. The purity of 1-Naphthol-4,8-disulfonic acid can be increased through recrystallization, and the compound can be stored as a dry powder.

Scientific Research Applications

1-Naphthol-4,8-disulfonic acid has been used in a variety of scientific research applications. It has been used as a pH indicator in the determination of acid dissociation constants of organic acids. 1-Naphthol-4,8-disulfonic acid has also been used as a reducing agent for the determination of nitrite. In addition, 1-Naphthol-4,8-disulfonic acid has been used in biomedical applications, including drug delivery and cancer treatment.

properties

CAS RN

117-56-6

Product Name

1-Naphthol-4,8-disulfonic acid

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

4-hydroxynaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

XIQKALDENTUXBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O

Other CAS RN

117-56-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.